molecular formula C15H14N2O3 B2990974 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 915886-24-7

1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2990974
CAS RN: 915886-24-7
M. Wt: 270.288
InChI Key: CSPBECMVUQRCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPE is a pyrazoline derivative, and its synthesis method involves the reaction of furan-2-carbaldehyde, 3-hydroxybenzaldehyde, and 3,5-dimethylpyrazole in the presence of an acid catalyst.

Mechanism of Action

The mechanism of action of 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood. However, it has been suggested that 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone inhibits the activity of enzymes involved in inflammation and cancer cell growth. It has also been suggested that 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone interacts with the amyloid-beta protein, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also been shown to have a strong inhibitory effect on the growth of various pests and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in lab experiments is its low toxicity. 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to be relatively safe for use in humans and animals. However, one of the limitations of using 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in lab experiments is its low solubility in water. This can make it difficult to administer 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone to cells or organisms.

Future Directions

There are several future directions for research on 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. One area of research is the development of 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone-based drugs for the treatment of cancer and inflammation. Another area of research is the development of 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone-based insecticides and fungicides for use in agriculture. Additionally, more research is needed to fully understand the mechanism of action of 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its potential use as a diagnostic tool for Alzheimer's disease.

Synthesis Methods

The synthesis of 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves the reaction of furan-2-carbaldehyde, 3-hydroxybenzaldehyde, and 3,5-dimethylpyrazole in the presence of an acid catalyst. The reaction takes place in ethanol at 80°C for 8 hours. After the reaction, the product is purified by recrystallization using ethanol. The yield of the reaction is around 70%.

Scientific Research Applications

1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been studied for its potential applications in various fields. In the field of medicine, 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In the field of agriculture, 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been studied for its potential use as an insecticide and fungicide. It has been shown to have a strong inhibitory effect on the growth of various pests and fungi.

properties

IUPAC Name

1-[3-(furan-2-yl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)17-14(15-6-3-7-20-15)9-13(16-17)11-4-2-5-12(19)8-11/h2-8,14,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPBECMVUQRCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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